molecular formula C8H16ClNO2 B13535135 3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride

3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride

Cat. No.: B13535135
M. Wt: 193.67 g/mol
InChI Key: LPMCHBCOGFTZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(hydroxymethyl)spiro[33]heptan-1-ol hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride typically involves the reaction of spiro[3.3]heptan-1-one with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of spiro[3.3]heptan-1-one derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated spiro compounds.

Scientific Research Applications

3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the spiro structure provides a unique spatial arrangement that can influence its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.3]heptan-1-ylmethanamine hydrochloride
  • rac-(1R,3S)-3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride

Uniqueness

3-Amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol hydrochloride is unique due to its specific spiro structure and the presence of both amine and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-amino-3-(hydroxymethyl)spiro[3.3]heptan-1-ol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-8(5-10)4-6(11)7(8)2-1-3-7;/h6,10-11H,1-5,9H2;1H

InChI Key

LPMCHBCOGFTZBU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2(CO)N)O.Cl

Origin of Product

United States

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